molecular formula C6H6ClN3 B6591340 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1367986-07-9

2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6591340
CAS No.: 1367986-07-9
M. Wt: 155.58 g/mol
InChI Key: GVCUTNLVLAXTBX-UHFFFAOYSA-N
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Description

“2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a pyrrolopyrimidine derivative, which is a class of compounds known for their biological activity .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, often involves the use of microwave techniques . The chemical structure of these synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolopyrimidine core, with chlorine atoms in specific positions . This structure is confirmed through various analytical techniques, including NMR and IR spectroscopy .

Scientific Research Applications

Chemical Synthesis and Rearrangement Studies

Yamamoto et al. (1977) discussed the rearrangement of certain pyrimidoazepines to vinylpyrrolo-pyrimidines, shedding light on the structural transformations involving compounds related to 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Yamamoto, Kawamoto, Morosawa, & Yokoo, 1977).

Synthesis of Antifols and Antiparasitic Agents

Research by Southwick, Amarnath, & Madhav (1974) developed methods for synthesizing derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, indicating potential antiparasitic applications (Southwick, Amarnath, & Madhav, 1974).

Antitumor Activity

Grivsky, Lee, Sigel, Duch, & Nichol (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer research (Grivsky et al., 1980).

Novel Scaffolds in Kinase Research

Cheung, Harris, & Lackey (2001) reported on the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its use as a novel scaffold in kinase research, demonstrating the compound's utility in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).

Development of Antibacterial Agents

Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh (2016) synthesized a class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating their potential as antibacterial agents (Etemadi et al., 2016).

Future Directions

Pyrrolopyrimidine derivatives, including “2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine”, have shown promise in medicinal chemistry, particularly as potential kinase inhibitors . Future research may focus on optimizing their synthesis, improving their selectivity and potency, and exploring their potential applications in treating various diseases .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCUTNLVLAXTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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